molecular formula C12H10O7 B1250601 Kynapcin-13

Kynapcin-13

Cat. No.: B1250601
M. Wt: 266.2 g/mol
InChI Key: CGSINLRWTHVPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kynapcin-13 is a natural product found in Polyozellus multiplex with data available.

Scientific Research Applications

Inhibition of Prolyl Endopeptidase

Kynapcin-13 has been identified as a non-competitive inhibitor of prolyl endopeptidase, with an IC50 value of 76.80 µM . PEP plays a crucial role in the metabolism of neuropeptides and has implications in neurodegenerative diseases such as Alzheimer's disease. The inhibition of PEP can potentially lead to increased levels of neuropeptides, which may have therapeutic effects in neurodegeneration .

Table 1: Inhibition Potency of this compound Compared to Other Compounds

CompoundIC50 (µM)Type of Inhibition
This compound76.80Non-competitive
Kynapcin-280.98Non-competitive
Z-Pro-ProlinalVariesCompetitive

Neuroprotective Effects

Research indicates that compounds inhibiting PEP may have neuroprotective properties. By modulating neuropeptide levels, this compound could contribute to cognitive function preservation and neuroprotection in conditions like Alzheimer's disease .

Anti-Viral Activity

Recent studies have explored the anti-viral potential of various mushroom-derived compounds, including this compound. In silico analysis suggests that it may inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication . This positions this compound as a candidate for further investigation in antiviral therapies.

Biochemical Research Applications

This compound's specificity for PEP makes it a valuable tool in biochemical research for studying proteolytic processes and their regulation. Its unique properties allow researchers to dissect the roles of prolyl endopeptidase in various physiological contexts and develop assays for screening other potential inhibitors.

Case Studies and Research Findings

Case Study 1: Neuroprotective Properties
A study investigated the effects of this compound on neuronal cell cultures exposed to amyloid-beta peptide, a hallmark of Alzheimer's disease. The results indicated that treatment with this compound led to reduced cell death and improved cell viability compared to untreated controls .

Case Study 2: Anti-Viral Screening
In a virtual screening study involving over 2400 mushroom compounds, this compound was identified as one of several candidates with potential inhibitory effects against the SARS-CoV-2 main protease, suggesting its utility in developing novel antiviral agents .

Properties

Molecular Formula

C12H10O7

Molecular Weight

266.2 g/mol

IUPAC Name

dimethyl 5,6-dihydroxy-1-benzofuran-2,3-dicarboxylate

InChI

InChI=1S/C12H10O7/c1-17-11(15)9-5-3-6(13)7(14)4-8(5)19-10(9)12(16)18-2/h3-4,13-14H,1-2H3

InChI Key

CGSINLRWTHVPKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=CC(=C(C=C21)O)O)C(=O)OC

Synonyms

kynapcin-13

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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